Retinyl Propionate-d3

Description

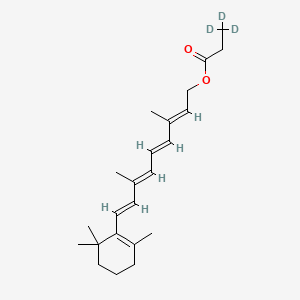

Structure

3D Structure

Properties

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] 3,3,3-trideuteriopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-7-22(24)25-17-15-19(3)11-8-10-18(2)13-14-21-20(4)12-9-16-23(21,5)6/h8,10-11,13-15H,7,9,12,16-17H2,1-6H3/b11-8+,14-13+,18-10+,19-15+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRPDSKECHTFQA-OUSJYPLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Retinyl Propionate D3

Esterification Pathways for Retinyl Propionate (B1217596) Synthesis

The fundamental process for creating Retinyl Propionate is esterification, which forms an ester bond between the hydroxyl group of retinol (B82714) and the carboxyl group of propionic acid. This can be achieved through both chemical and enzymatic methods.

The conventional chemical synthesis of retinyl propionate involves the direct esterification of retinol with propionic acid or its more reactive derivatives, such as propionyl chloride or propionic anhydride. atamanchemicals.com This reaction is typically facilitated by an acid catalyst to increase the reaction rate. Due to the sensitivity of retinol, which contains a conjugated polyene system, to heat and acid, reaction conditions must be carefully controlled to prevent degradation and isomerization. google.com

A common industrial method involves reacting retinol and propionic acid in the presence of a catalyst like p-toluenesulfonic acid in a non-polar solvent such as cyclohexane. The reaction is often performed under reflux with azeotropic removal of water to drive the equilibrium towards the product. chemicalbook.com Another patented approach describes the reaction of a phosphonate (B1237965) compound with 4-propionyloxy-2-methyl-2-butenal in an organic solvent in the presence of a base, with reaction temperatures ranging from -70°C to 70°C. google.com

Table 1: Example of Chemical Synthesis Reaction Conditions for Retinyl Propionate

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Retinol, Propionic Acid | chemicalbook.com |

| Catalyst | p-Toluenesulfonic acid | chemicalbook.com |

| Solvent | Cyclohexane | chemicalbook.com |

| Temperature | 70°C (Reflux) | chemicalbook.com |

| Duration | 2 hours | chemicalbook.com |

| Outcome | 96% content, 98% yield | chemicalbook.com |

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods, often proceeding under more environmentally friendly conditions with fewer by-products. atamanchemicals.com Lipases are the most common enzymes used for this purpose, catalyzing esterification in non-aqueous (organic) or solvent-free systems. google.com

Two primary enzymatic strategies are employed:

Direct Esterification: This involves the direct reaction of retinol with propionic acid, catalyzed by an immobilized lipase (B570770). nih.gov

Transesterification: This is a more common approach where a pre-existing ester, such as retinyl acetate (B1210297), reacts with a propionate source (e.g., propionic acid or an alkyl propionate). google.com The enzyme catalyzes the exchange of the acyl group, converting retinyl acetate into retinyl propionate. This method is advantageous as it often starts from retinyl acetate, a cheaper and more stable precursor than pure retinol. google.com

Enzymatic methods are noted for their high specificity, which helps to preserve the integrity of the sensitive retinol molecule. google.com

Table 2: Comparison of Synthesis Pathways for Retinyl Esters

| Feature | Chemical Synthesis | Enzymatic Synthesis | Source |

|---|---|---|---|

| Conditions | High temperature, high pressure, strong acids/bases | Mild (e.g., 30-50°C), neutral pH | atamanchemicals.comnih.gov |

| Reagents | Potentially harsh chemical catalysts | Biocatalysts (e.g., immobilized lipases) | google.comnih.gov |

| By-products | More side reactions and impurities possible | Fewer by-products, higher product purity | atamanchemicals.com |

| Environmental Impact | Higher energy consumption, potential pollution | Lower energy consumption, more environmentally friendly | atamanchemicals.com |

| Selectivity | Lower selectivity, risk of isomerization | High chemo- and regioselectivity | google.com |

Chemical Synthesis Routes and Reaction Conditions

Specific Considerations for Deuterium (B1214612) Incorporation into the Propionate Moiety

For Retinyl Propionate-d3, the three deuterium atoms are specifically located on the propionate portion of the molecule. This requires a synthetic strategy that ensures site-specific labeling without causing unintended deuterium-hydrogen (D-H) exchange on the retinol backbone.

The most direct and efficient strategy for the site-specific synthesis of Retinyl Propionate-d3 is to use a deuterated propionylating agent during the esterification process. Instead of using standard propionic acid or propionyl chloride, the synthesis employs a precursor where the desired hydrogen atoms have already been replaced with deuterium.

For instance, in the chemical synthesis, retinol would be reacted with propionic-d3 acid (or its corresponding acid chloride) in the presence of a catalyst. Similarly, for the enzymatic transesterification route, a deuterated propyl ester could be used as the acyl donor. This approach confines the deuterium label exclusively to the propionate moiety, preventing scrambling of the isotope onto the retinol structure. google.com The use of deuterated starting materials is a standard and reliable method for producing specifically labeled compounds. google.com

The success of the labeling strategy hinges on the availability and quality of the deuterated precursor, such as propionic-d3 acid. These precursors can be synthesized through various established methods or are often commercially available. For example, propionic-d5 acid (CD₃CD₂CO₂H) is available with high isotopic purity. The synthesis of specifically deuterated propionic acids can be achieved through methods like the electrolysis of deuterated precursors or by using enzymatic reactions with D₂O as the deuterium source. cdnsciencepub.comnih.gov

Isotopic Purity Analysis: It is critical to determine the isotopic purity of the final Retinyl Propionate-d3 product. This analysis confirms the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms and quantifies the distribution of other isotopologues (e.g., d0, d1, d2). nih.govrsc.org

The two primary analytical techniques for this purpose are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the specific location of the deuterium atoms within the molecule. rsc.orgrsc.org The disappearance or significant reduction of a signal in the ¹H NMR spectrum at a specific chemical shift indicates successful deuteration at that position. rsc.org

Table 3: Illustrative Isotopic Purity Data for a Hypothetical Batch of Retinyl Propionate-d3

| Isotopologue | Description | Relative Abundance (%) |

|---|---|---|

| d0 | Non-deuterated | 0.2 |

| d1 | Partially deuterated (1 Deuterium) | 1.3 |

| d2 | Partially deuterated (2 Deuteriums) | 2.5 |

| d3 | Target Compound (3 Deuteriums) | 96.0 |

| Calculated Isotopic Purity | 96.0% |

This combined analytical approach ensures the structural integrity and confirms the high isotopic enrichment of the synthesized Retinyl Propionate-d3, which is essential for its application in quantitative and mechanistic studies. rsc.orgrsc.org

Advanced Analytical Techniques Employing Retinyl Propionate D3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Retinoid Quantification in Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific method for the accurate quantification of retinoids in diverse and complex biological samples. nih.gov The inherent structural instability and lipophilicity of retinoids, along with tissue-specific variations in their concentrations and background interferences, necessitate the use of robust and sensitive analytical techniques like LC-MS/MS. nih.gov This technology offers superior selectivity and lower background levels compared to other methods, making it ideal for analyzing endogenous retinoids. oup.com

Development and Validation of LC-MS/MS Methods for Retinoids and Metabolites

The development of a sensitive and specific LC-MS/MS analytical method is crucial for the quantification of retinoids and their metabolites in biological matrices such as serum. thermofisher.com These methods often involve straightforward sample preparation techniques, like protein precipitation and liquid-liquid extraction, to ensure high-throughput analysis. thermofisher.com The validation of these methods is rigorous, with a focus on achieving high accuracy, sensitivity, and robustness to measure a wide dynamic range of compound concentrations. thermofisher.com

Successful methods demonstrate excellent linearity and reproducibility, often with a coefficient of determination (R²) greater than 0.98. thermofisher.com The lower limits of detection (LLOD) and quantification (LLOQ) are pushed to the sub-ng/mL levels, allowing for the measurement of even trace amounts of retinoids and their metabolites in biological samples. thermofisher.com Furthermore, these methods exhibit high reproducibility with coefficients of variation (CV) typically below 10%. thermofisher.com The resolution of various retinoid isomers, such as all-trans-retinoic acid and 13-cis-retinoic acid, is a critical aspect of method development, often achieved through careful selection of the stationary and mobile phases in the liquid chromatography system. nih.gov

Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)

Electrospray ionization (ESI) is a commonly employed ionization technique in the LC-MS/MS analysis of retinoids. The optimization of ESI parameters is critical for achieving maximum sensitivity. For instance, the composition of the mobile phase can significantly impact ionization efficiency. nih.gov While some solvent systems may provide excellent chromatographic resolution, they might compromise sensitivity. nih.gov Therefore, a balance must be struck to achieve both good separation and optimal ionization.

Multiple Reaction Monitoring (MRM) is a key component of the tandem mass spectrometry setup that provides high selectivity and sensitivity. In MRM, specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. This targeted approach minimizes background noise and allows for accurate quantification even in complex matrices. The selection of appropriate MRM transitions and the optimization of parameters like collision energy are essential steps in method development.

A study comparing UniSpray (US) ionization with ESI for the analysis of retinol (B82714) and α-tocopherol found that US ionization could offer a lower limit of quantification. kuleuven.be For retinol, the LLOQ with US was 0.022 mg/L compared to 0.043 mg/L with ESI. kuleuven.be

Table 1: Example MRM Parameters for Retinol Analysis

| Analyte | MRM Transition (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Retinol Quantifier | 269.2 > 93.8 | 30 | 24 |

| Retinol Qualifier | 269.2 > 107.0 | 30 | 18 |

| Retinol Internal Standard (d3) | 272.2 > 96.1 | 30 | 18 |

This table is illustrative. Actual parameters may vary based on the specific instrument and method.

Application of Retinyl Propionate-d3 as an Internal Standard

The use of stable isotope-labeled internal standards, such as Retinyl Propionate-d3, is a cornerstone of accurate and precise retinoid quantification by LC-MS/MS. nih.govkuleuven.be These internal standards are structurally almost identical to the analyte of interest, ensuring they co-elute and exhibit similar ionization behavior. nih.gov

By incorporating a deuterated internal standard like Retinyl Propionate-d3, variations that can occur during sample preparation and analysis are effectively compensated for. This leads to a significant improvement in the accuracy and precision of the measurement. The use of an internal standard helps to correct for analyte losses during extraction and accounts for any variability in the instrument's response from one injection to the next. oup.com This results in intra- and inter-assay coefficients of variation that are consistently low, often below 5% for retinol. kuleuven.be

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis. nih.gov These effects, particularly ion suppression, can lead to an underestimation of the analyte concentration. Stable isotope-labeled internal standards like Retinyl Propionate-d3 are instrumental in mitigating these effects. nih.gov Because the internal standard is affected by the matrix in the same way as the native analyte, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite ion suppression. nih.gov Studies have shown that while significant matrix effects can be observed, the use of a suitable internal standard can effectively negate their impact on the final quantitative result. kuleuven.be

Enhancement of Analytical Accuracy and Precision

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detection Modalities

While LC-MS/MS is a dominant technique, High-Performance Liquid Chromatography (HPLC) coupled with other advanced detectors continues to be relevant in retinoid analysis. Modern HPLC, particularly ultra-high-pressure liquid chromatography (UHPLC), offers significant improvements in column quality and allows for the development of methods that can reproducibly separate various retinoid isomers. nih.gov

The coupling of HPLC with detectors such as diode array detectors (DAD) allows for the preliminary identification and quantification of retinoids based on their characteristic UV absorbance. However, for more definitive and sensitive analysis, coupling with mass spectrometry remains the gold standard. The development of robust HPLC methods is often the first step in creating a reliable LC-MS/MS assay. nih.gov

HPLC-Diode Array Detection (DAD) for Retinoid Profiling and Separation

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a powerful and widely used method for the separation and quantification of retinoids. This technique separates different retinoid compounds based on their affinity for a stationary phase (in the HPLC column) and a mobile phase (the solvent moving through the column). The DAD detector then measures the absorbance of the separated compounds across a range of UV-Vis wavelengths simultaneously. Retinoids, possessing a conjugated double-bond system, exhibit characteristic UV absorption spectra, typically with a maximum absorbance (λmax) around 325 nm, which allows for their detection and preliminary identification.

In the context of retinoid profiling, Retinyl Propionate-d3 is introduced into a sample at a known concentration at the beginning of the sample preparation process. Its purpose is to serve as an internal standard, a benchmark against which the endogenous retinoids of interest are quantified. The fundamental principle is that any loss of analyte during the extraction, concentration, and injection steps will be mirrored by a proportional loss of the internal standard.

During HPLC analysis, Retinyl Propionate-d3 will have a retention time very similar to, but often slightly different from, endogenous retinyl propionate (B1217596) and other retinyl esters due to the isotopic labeling. The DAD detector will identify it based on its characteristic retinoid absorbance spectrum. By comparing the peak area of the endogenous retinoid to the peak area of the known amount of added Retinyl Propionate-d3, a precise calculation of the endogenous compound's concentration can be made. This ratiometric quantification corrects for procedural variations, leading to high accuracy and reproducibility.

Illustrative Data for HPLC-DAD Analysis

The following table represents typical data obtained from an HPLC-DAD analysis for the quantification of All-trans-Retinol in a biological sample, using Retinyl Propionate-d3 as an internal standard.

| Compound | Retention Time (minutes) | Peak Area (mAU*s) | Concentration |

| All-trans-Retinol | 4.8 | 15,230 | Calculated: 5.2 µg/mL |

| Retinyl Propionate-d3 (Internal Standard) | 9.1 | 25,110 | Spiked: 10 µg/mL |

This table is for illustrative purposes to demonstrate the application of the technique.

Integration with Tandem Mass Spectrometry (HPLC-DAD-MS/MS) for Structural Identification

While HPLC-DAD is excellent for separation and quantification, it can lack the specificity required for unambiguous structural identification, especially when multiple compounds have similar retention times and UV spectra. The integration of HPLC-DAD with tandem mass spectrometry (MS/MS) provides an additional layer of analytical certainty. This hyphenated technique, HPLC-DAD-MS/MS, couples the separation power of HPLC with the highly specific and sensitive detection capabilities of a mass spectrometer.

After separation by HPLC, the eluent is directed into the mass spectrometer's ion source, where molecules are ionized. In the case of retinoids, Atmospheric Pressure Chemical Ionization (APCI) is a common and effective method. The first stage of mass spectrometry (MS1) isolates the parent ion (or precursor ion) of a specific compound based on its mass-to-charge ratio (m/z). For Retinyl Propionate-d3, this parent ion will be 3 mass units heavier than its non-deuterated analog.

The isolated parent ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass spectrometry (MS2). This process is known as a product ion scan. The fragmentation pattern is a unique "fingerprint" for a molecule, allowing for its definitive structural confirmation. The use of a deuterated standard like Retinyl Propionate-d3 is crucial here. It will co-elute with the target analyte and, when subjected to MS/MS, will show a characteristic shift in the mass of its fragment ions, confirming its identity and distinguishing it from endogenous compounds. For example, the key fragment ion for retinoids corresponds to the retinoid backbone after the loss of the ester group. For Retinyl Propionate-d3, this fragment ion would also be deuterated, providing a clear marker.

Illustrative MS/MS Fragmentation Data

The table below illustrates the expected mass-to-charge ratios for a non-deuterated retinyl ester and Retinyl Propionate-d3, demonstrating the mass shift that enables specific identification.

| Compound | Precursor Ion (m/z) | Key Product Ion (m/z) | Description |

| Retinyl Propionate | 342.5 | 269.2 | The precursor ion loses the propionate group. |

| Retinyl Propionate-d3 | 345.5 | 272.2 | The deuterated precursor ion loses the propionate group, resulting in a deuterated retinoid fragment. |

This table is for illustrative purposes to demonstrate the principles of the MS/MS technique.

This powerful combination of techniques allows researchers to confidently identify and quantify specific retinoids in complex biological extracts with very high sensitivity and specificity.

Metabolic Pathway Elucidation Using Retinyl Propionate D3 As a Tracer

Enzymatic Hydrolysis of Retinyl Propionate (B1217596) to Retinol (B82714) in Biological Systems

The initial and rate-limiting step in the bioactivation of retinyl esters, including retinyl propionate, is their enzymatic hydrolysis to retinol. This conversion is essential as retinyl esters themselves are considered biologically inactive storage forms of vitamin A. nih.gov The liberation of retinol is a critical prerequisite for its subsequent transformation into biologically active metabolites like retinoic acid. nih.govbiorxiv.org This hydrolytic process is catalyzed by a class of enzymes known as retinyl ester hydrolases (REHs). mdpi.com

In various tissues, including the skin and liver, esterases are responsible for this hydrolytic cleavage. For instance, in ex vivo human skin models, a significant portion of topically applied retinyl propionate is hydrolyzed to retinol within 24 hours. This process occurs in both the viable epidermis and dermis. biorxiv.org The hydrolysis of retinyl esters is not limited to a single enzyme but is carried out by a variety of carboxylesterases and lipases, indicating a degree of redundancy and tissue-specific regulation in retinol mobilization. annualreviews.org

A number of enzymes with retinyl ester hydrolase (REH) activity have been identified, primarily belonging to the carboxylesterase superfamily. mdpi.comnih.gov These enzymes are found in various cellular compartments and tissues, playing distinct roles in retinoid metabolism. cambridge.org

In the liver, which is the main storage site for vitamin A, several carboxylesterases located in the endoplasmic reticulum have been shown to hydrolyze retinyl esters. nih.gov Studies in rats have identified esterases ES-4 (with pI 6.2 and 6.4) and ES-3 (pI 5.6) as capable of hydrolyzing retinyl palmitate and retinyl acetate (B1210297), respectively. nih.gov Specifically, ES-4 is considered a major retinyl palmitate hydrolase in the rat liver endoplasmic reticulum. nih.gov Other enzymes implicated in hepatic retinyl ester hydrolysis include hormone-sensitive lipase (B570770) (HSL) and carboxyl ester lipase (CEL). mdpi.comnih.gov

In the context of dietary vitamin A absorption, pancreatic enzymes in the intestinal lumen and REHs on the mucosal cell surface are responsible for hydrolyzing dietary retinyl esters prior to absorption. nih.gov Lipoprotein lipase (LPL) is another key enzyme that hydrolyzes retinyl esters within chylomicrons in the circulation, facilitating retinol delivery to peripheral tissues. nih.govmdpi.com

The table below summarizes some of the key esterases involved in the hydrolysis of retinyl esters.

| Enzyme/Esterase | Location | Substrate(s) | Function |

| Esterase ES-4 (rat) | Liver Endoplasmic Reticulum | Retinyl Palmitate | Mobilization of hepatic retinol stores. nih.gov |

| Esterase ES-3 (rat) | Liver Endoplasmic Reticulum | Retinyl Acetate | Hydrolysis of short-chain retinyl esters. nih.gov |

| Lipoprotein Lipase (LPL) | Circulation, Peripheral Tissues | Chylomicron-associated Retinyl Esters | Delivery of retinol to peripheral tissues. nih.govmdpi.com |

| Hormone-Sensitive Lipase (HSL) | Adipose Tissue, Liver | Retinyl Esters in Lipid Droplets | Mobilization of stored retinol. mdpi.com |

| Carboxyl Ester Lipase (CEL) | Pancreas, Intestinal Lumen | Dietary Retinyl Esters | Intestinal absorption of vitamin A. nih.gov |

| Carboxylesterase ES-10 | Liver, Lung | Retinyl Palmitate | Hydrolysis of retinyl esters at acidic pH. mdpi.comidexlab.com |

In vitro enzymatic assays are crucial for characterizing the kinetics and mechanisms of retinyl ester hydrolysis. These assays typically involve incubating a purified or partially purified enzyme preparation with a retinyl ester substrate, such as retinyl propionate or the more commonly studied retinyl palmitate, and then measuring the rate of retinol formation over time. cambridge.org

To facilitate the interaction between the water-soluble enzyme and the lipid-soluble substrate, emulsifiers or micellar systems are often employed in the assay mixture. nih.gov The choice of emulsifier can significantly impact the measured specific activity of the enzyme. nih.gov For example, the specific activity of rat liver esterases ES-4 in hydrolyzing retinyl palmitate was found to be highly dependent on the emulsifying agent used. nih.gov

Kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), can be determined from these assays by measuring the initial reaction rates at varying substrate concentrations. idexlab.comresearchgate.net For instance, purified carboxyl esterase ES-10 from rat liver microsomes displayed Michaelis-Menten kinetics with a Km of 86 µM for retinyl palmitate. idexlab.com Such data provide valuable insights into the substrate affinity and catalytic efficiency of the enzymes.

These assays are also instrumental in studying the substrate specificity of the hydrolases. By testing a range of potential substrates, researchers have found that many of these esterases are multifunctional. For example, rat esterase ES-4 can hydrolyze not only retinyl palmitate but also other lipids like palmitoyl-CoA and monoacylglycerols, as well as certain drugs. nih.gov

Furthermore, in vitro assays are used to investigate the effects of inhibitors on enzyme activity. The use of selective inhibitors, such as bis-(4-nitrophenyl) phosphate, helped to confirm that the carboxylesterases with pI 6.2 and 6.4 (ES-4) are the primary enzymes responsible for retinyl palmitate hydrolysis in the rat liver endoplasmic reticulum. nih.gov

Identification and Characterization of Esterases Involved in Hydrolysis

Further Metabolic Transformations of Retinol to Active and Inactive Metabolites

Following its release from retinyl propionate through hydrolysis, the resulting retinol-d3 becomes a substrate for a cascade of further enzymatic transformations. nih.govbiorxiv.org This metabolic pathway is tightly regulated and leads to the formation of both biologically active and inactive metabolites, ensuring proper vitamin A homeostasis. nih.gov The use of deuterated retinol allows for the unambiguous tracking of these subsequent metabolic steps.

The conversion of retinol to all-trans-retinoic acid (atRA), the primary biologically active form of vitamin A, is a two-step oxidation process. nih.govmdpi.com

Retinol to Retinal: The first step is the reversible oxidation of retinol to retinal (retinaldehyde). nih.govresearchgate.net This reaction is catalyzed by a group of enzymes known as retinol dehydrogenases (RDHs), which are part of the alcohol dehydrogenase (ADH) and short-chain dehydrogenase/reductase (SDR) families. researchgate.nete-dmj.org

Retinal to Retinoic Acid: The second step is the irreversible oxidation of retinal to retinoic acid. nih.govresearchgate.net This is carried out by retinaldehyde dehydrogenases (RALDHs). news-medical.net

By administering Retinyl Propionate-d3, researchers can trace the d3-labeled retinol as it is converted into d3-retinal and subsequently into d3-retinoic acid. This allows for a precise quantification of the flux through this activation pathway in various tissues and cell types. researchgate.net This tracing is critical for understanding how the synthesis of the active hormone, retinoic acid, is regulated.

In addition to the activation pathway leading to retinoic acid, retinol and its metabolites can enter several inactivation or alternative metabolic pathways. These pathways are crucial for preventing the toxic accumulation of active retinoids and for generating other potentially bioactive molecules. nih.govbiorxiv.org

One notable metabolic fate of retinol, particularly observed in the skin, is its conversion to the inactive retinoid 14-hydroxy-4,14-retro-retinol (14-HRR). biorxiv.org Studies comparing the metabolism of retinyl propionate and retinol in ex vivo skin models have shown that while retinyl propionate is primarily hydrolyzed to retinol, free retinol is partly metabolized into 14-HRR. biorxiv.org This suggests that the ester form (propionate) may protect the retinol from this specific inactivation pathway until it is hydrolyzed within the target tissue.

Other inactivation pathways for retinoic acid involve hydroxylation and oxidation by cytochrome P450 enzymes (CYP26 family), leading to more polar and easily excretable compounds like 4-hydroxy-RA and 4-oxo-RA. nih.govnih.gov Furthermore, retinol itself can be metabolized into other forms, such as anhydroretinol, which has been identified as an inhibitor of lymphocyte physiology. amegroups.cn The use of Retinyl Propionate-d3 allows for the identification and quantification of these various d3-labeled metabolites, providing a comprehensive picture of retinol's metabolic landscape.

Lecithin:retinol acyltransferase (LRAT): While the primary focus here is on the breakdown of retinyl propionate, it's important to note the opposing reaction. LRAT is the main enzyme responsible for esterifying retinol to form retinyl esters for storage. nih.govresearchgate.net Studies have shown that when free retinol is applied to the skin, a significant portion is re-esterified by LRAT to form retinyl palmitate, a long-chain ester. biorxiv.org This highlights a key metabolic divergence: exogenous retinyl propionate is hydrolyzed, while exogenous free retinol can be either oxidized or re-esterified.

Retinol Dehydrogenases (RDHs): These enzymes catalyze the first, rate-limiting step in retinoic acid synthesis: the oxidation of retinol to retinal. nih.govmdpi.com Several RDHs exist, providing tissue-specific control over this conversion. nih.gov

Retinaldehyde Dehydrogenases (RALDHs): These enzymes perform the second, irreversible step, oxidizing retinal to retinoic acid. nih.govresearchgate.net Three main RALDHs (RALDH1, 2, and 3) have been identified, each with distinct expression patterns and roles during development and in adult tissues. mdpi.com

Cytochrome P450 (CYP) Enzymes: The CYP26 family (CYP26A1, CYP26B1, and CYP26C1) are the primary enzymes responsible for the catabolism and inactivation of retinoic acid. nih.govnih.gov They hydroxylate retinoic acid to form metabolites like 4-hydroxy-RA, which can be further oxidized to 4-oxo-RA. nih.govnih.gov This catabolic process is crucial for maintaining precise levels of retinoic acid and establishing concentration gradients that are essential for processes like embryonic development. nih.govmdpi.com

By following the d3 label from Retinyl Propionate-d3 through each of these enzymatic steps, researchers can build a dynamic model of retinoid metabolism, elucidating how cells regulate the balance between retinol storage, activation, and catabolism.

Investigation of Inactivation Pathways and Formation of Specific Metabolites (e.g., 14-hydroxy-retro-retinol)

Cellular Uptake and Intracellular Fate in Pre-clinical Models

The use of isotopically labeled compounds, such as Retinyl Propionate-d3, provides a powerful tool for tracing the metabolic fate of vitamin A derivatives in biological systems. While specific studies focusing exclusively on Retinyl Propionate-d3 are limited, the metabolic journey of retinyl propionate and other deuterated retinoids has been investigated in various pre-clinical models, offering significant insights into their cellular uptake and intracellular processing.

In ex vivo human skin models, retinyl propionate has demonstrated effective penetration into the viable epidermis and dermis. nih.govbiorxiv.orgworktribe.com Upon cellular entry, it is primarily metabolized into its parent compound, retinol. nih.govbiorxiv.orgworktribe.com This initial hydrolysis is a critical step that precedes its further metabolic conversions and biological activities. The use of a deuterated form like Retinyl Propionate-d3 allows for precise tracking of the propionate moiety's cleavage and the subsequent fate of the d3-labeled retinol.

The cellular uptake of retinoids is a complex process facilitated by multiple transport proteins. escholarship.orgnih.govresearchgate.net While direct studies on Retinyl Propionate-d3 uptake are not extensively documented, the established mechanisms for retinol and other retinyl esters provide a strong basis for understanding its transport. After hydrolysis of the retinyl ester, the resulting retinol is believed to be shuttled across cellular membranes and within the cytoplasm by specific binding proteins.

Intracellularly, the transport and metabolic channeling of retinol, the primary metabolite of Retinyl Propionate-d3, are mediated by a class of proteins known as cellular retinol-binding proteins (CRBPs). escholarship.orgnih.govannualreviews.orgbiopolymers.org.ua These proteins play a crucial role in solubilizing the lipophilic retinol molecule in the aqueous environment of the cytoplasm and directing it to specific enzymatic pathways.

CRBP1, a major intracellular retinol-binding protein, is thought to create a sink that facilitates the uptake of retinol from the cell membrane. escholarship.orgnih.gov By binding to retinol, CRBP1 prevents its non-specific diffusion and protects it from catabolism. escholarship.orgnih.gov This protein-bound retinol can then be delivered to enzymes responsible for either esterification for storage or oxidation to retinoic acid, the most biologically active form of vitamin A. escholarship.orgnih.gov Isotope-labeling studies using deuterated retinoids can help to elucidate the kinetics of these transfers and the preference of specific enzymes for the CRBP-bound substrate. nih.gov For instance, studies have shown that CRBPs can transfer retinoids to cytochrome P450 enzymes involved in their metabolism. nih.gov

The table below summarizes the key proteins involved in the intracellular transport and metabolism of retinol derived from Retinyl Propionate-d3.

| Protein | Function | Cellular Location |

| Cellular Retinol-Binding Protein (CRBP1) | Binds retinol, facilitates intracellular transport, and presents it to enzymes for metabolism. | Cytoplasm |

| Lecithin:retinol acyltransferase (LRAT) | Catalyzes the esterification of retinol to form retinyl esters for storage. | Endoplasmic Reticulum |

| Retinol Dehydrogenases (RDHs) | Oxidize retinol to retinaldehyde, the first step in retinoic acid synthesis. | Microsomes |

| Retinaldehyde Dehydrogenases (RALDHs) | Oxidize retinaldehyde to retinoic acid. | Cytosol |

Following cellular uptake and initial metabolism, the d3-labeled retinoid metabolites derived from Retinyl Propionate-d3 are distributed to various subcellular compartments to exert their biological functions or for storage. The liver is the primary storage site for vitamin A in the body, where it is predominantly stored as retinyl esters within lipid droplets of hepatic stellate cells. nih.govnih.gov

Subcellular fractionation studies, often coupled with mass spectrometry for the detection of labeled isotopes, are instrumental in determining the localization of these compounds. researchgate.netjove.comnih.govresearchgate.net Upon entering a cell, retinol derived from Retinyl Propionate-d3 can be found in different fractions:

Cytosol: Bound to CRBPs, facilitating transport and metabolic channeling. escholarship.org

Endoplasmic Reticulum: Site of re-esterification of retinol into retinyl esters by LRAT for storage, or oxidation by microsomal dehydrogenases.

Nucleus: Retinoic acid, the ultimate active metabolite, is transported to the nucleus to bind to nuclear receptors (RARs and RXRs) and regulate gene expression. annualreviews.org

The use of deuterated tracers like Retinyl Propionate-d3 enables researchers to distinguish the administered retinoid and its metabolites from the endogenous, unlabeled pool, allowing for a precise quantification of their distribution within these compartments over time.

Investigation of Retinoid Binding Proteins in Uptake and Distribution

Metabolic Interplay with Other Biological Pathways

The metabolic pathways of vitamin A are intricately connected with other crucial cellular signaling systems. The use of stable isotope tracers has been pivotal in unraveling these complex interactions.

A significant area of research focuses on the metabolic interplay between vitamin A and vitamin D. Both are fat-soluble vitamins that act as hormone-like signaling molecules, regulating a wide array of physiological processes through nuclear receptors. researchgate.netphysiology.org The active forms of both vitamins, all-trans-retinoic acid and 1α,25-dihydroxyvitamin D3, exert their effects by binding to their respective receptors, which often form heterodimers to regulate gene transcription. physiology.orgmdpi.com

The interaction between the retinoid and vitamin D signaling pathways occurs at multiple levels, including at the level of their nuclear receptors, the Retinoic Acid Receptor (RAR) and the Vitamin D Receptor (VDR), which both partner with the Retinoid X Receptor (RXR). researchgate.net This shared partnership creates a potential for competition or cooperation in regulating target gene expression.

While direct studies using Retinyl Propionate-d3 to probe this specific interaction are not yet widely published, the principle of using deuterated tracers is well-established for investigating such metabolic crosstalk. nih.govnih.govsochob.cl For example, deuterated vitamin D analogs are used to trace the metabolic activation and catabolism of vitamin D. mdpi.com By simultaneously administering a deuterated retinoid like Retinyl Propionate-d3 and a deuterated form of vitamin D, researchers can monitor the metabolic fate of both compounds and assess how the presence of one affects the metabolism and signaling of the other.

This dual-labeling approach can provide quantitative data on:

Whether high levels of one vitamin affect the uptake, storage, or catabolism of the other.

The dynamics of receptor occupancy and competition for RXR in the presence of both ligands.

The integrated downstream effects on the expression of target genes that are co-regulated by both vitamin A and vitamin D pathways.

The following table outlines the key nuclear receptors involved in the crosstalk between vitamin A and vitamin D signaling.

| Receptor | Ligand | Function |

| Retinoic Acid Receptor (RAR) | All-trans-retinoic acid | Forms a heterodimer with RXR to regulate gene expression. |

| Vitamin D Receptor (VDR) | 1α,25-dihydroxyvitamin D3 | Forms a heterodimer with RXR to regulate gene expression. |

| Retinoid X Receptor (RXR) | 9-cis-retinoic acid | Common heterodimerization partner for both RAR and VDR. |

Mechanistic Studies of Retinoid Biology in Pre Clinical Research Models

In Vitro Model Systems for Studying Retinoid Bioactivity and Signaling

In vitro models are fundamental to understanding the cellular and molecular mechanisms of retinoid action. In these controlled environments, Retinyl Propionate-d3 is essential for the accurate quantification of Retinyl Propionate (B1217596) and its conversion to biologically active forms like retinol (B82714) and retinoic acid.

Keratinocyte Cell Lines for Gene Expression and Protein Synthesis Studies

Keratinocyte cell lines are primary tools for investigating how retinoids modulate skin cell function. nih.govnih.gov Studies focus on changes in gene expression and protein synthesis related to proliferation, differentiation, and extracellular matrix integrity. researchgate.netresearchgate.net When these cells are treated with Retinyl Propionate, Retinyl Propionate-d3 is added to cell lysates or culture media during the sample preparation phase for analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

The use of a deuterated internal standard like Retinyl Propionate-d3 is crucial for correcting for any loss of analyte during sample extraction and processing. This ensures that the measured concentration of Retinyl Propionate or its metabolites, such as retinol, accurately reflects the amount present in the biological sample. This precision is vital for establishing a clear dose-response relationship between the retinoid concentration and the observed changes in gene expression, such as the upregulation of genes involved in epidermal homeostasis. biorxiv.orgbiorxiv.org

Retinoic Acid Receptor (RARα) Reporter Cell Line Assays for Receptor Activation Profiling

The biological effects of many retinoids are mediated through the activation of nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.govbiorxiv.org RARα reporter cell lines are genetically engineered to produce a measurable signal, such as luciferase, upon the activation of the RARα receptor. biorxiv.orgindigobiosciences.com These assays are used to determine the potency of various retinoids. nih.govworktribe.com

In these systems, Retinyl Propionate must first be metabolized by the cells into an active form, like all-trans-retinoic acid (tRA), which can then bind to and activate RARα. biorxiv.orgbiorxiv.org To correlate receptor activation with the specific retinoid being tested, accurate quantification of the parent compound and its active metabolites within the cells is necessary. Retinyl Propionate-d3 serves as the ideal internal standard for LC-MS analysis, allowing researchers to precisely measure the intracellular concentrations of Retinyl Propionate and tRA and link them to the level of RARα activation observed. nih.govbiorxiv.org Studies have shown that Retinyl Propionate treatment leads to higher RARα activation compared to retinol. nih.govworktribe.comresearchgate.net

Below is a table representing hypothetical data from an RARα reporter assay, illustrating how precise quantification, enabled by an internal standard like Retinyl Propionate-d3, links compound concentration to biological activity.

| Treatment Group | Intracellular RP Concentration (µM) (Quantified using RP-d3) | RARα Activation (Fold Change vs. Control) |

| Control (Vehicle) | 0 | 1.0 |

| Retinyl Propionate (1 µM) | 0.85 | 5.2 |

| Retinyl Propionate (5 µM) | 4.32 | 25.6 |

| Retinyl Propionate (10 µM) | 8.91 | 58.3 |

This table is illustrative, demonstrating the principle of using a deuterated standard for quantification to establish a dose-response relationship.

Three-Dimensional (3D) Epidermal Skin Equivalent Models for Tissue-Level Responses

Three-dimensional (3D) skin equivalents, which are organotypic cultures mimicking the structure of the human epidermis, offer a more complex and physiologically relevant model than monolayer cell cultures. nih.govresearchgate.net These models are used to assess tissue-level responses to topical compounds, including changes in epidermal thickness, cell proliferation (e.g., Ki67 staining), and differentiation marker expression (e.g., filaggrin). nih.govbiorxiv.org

When studying the effects of Retinyl Propionate in these models, Retinyl Propionate-d3 is used as an internal standard to quantify the penetration and distribution of the applied retinoid within the different layers of the 3D tissue. nih.gov This allows researchers to correlate the concentration of Retinyl Propionate and its metabolites in the epidermis with histological and protein expression changes, providing a more comprehensive understanding of its biological activity in a tissue context. nih.govbiorxiv.org

Ex Vivo Tissue Models for Penetration and Metabolic Analysis

Ex vivo models using human or animal skin biopsies are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of topically applied compounds under conditions that closely resemble the in vivo situation. nih.gov

Application in Skin Biopsies for Topical Delivery and Fate Studies

In these studies, fresh skin biopsies are often mounted in Franz diffusion cells, and a formulation containing Retinyl Propionate is applied to the surface. nih.gov Over time, samples from the skin surface, epidermis, dermis, and the receptor fluid beneath the skin are collected and analyzed. uq.edu.au

Retinyl Propionate-d3 is a critical component of the analytical methodology. It is added to the collected samples as an internal standard before extraction and LC-MS/MS analysis. This allows for the precise quantification of Retinyl Propionate and its metabolites in each compartment, enabling a detailed study of the compound's penetration and fate. Research using this methodology has shown that Retinyl Propionate penetrates into the viable epidermis and dermis. nih.govbiorxiv.org

Comparative Analysis of Retinoid Penetration and Metabolism in Tissue Compartments

A key advantage of using a stable isotope-labeled standard is the ability to perform comparative analyses with high confidence. By quantifying the amounts of Retinyl Propionate and its primary metabolite, retinol, in the epidermis and dermis, researchers can build a comprehensive metabolic profile. nih.govworktribe.com Studies have demonstrated that topically applied Retinyl Propionate is metabolized primarily into retinol within the viable layers of the skin. nih.govbiorxiv.org

The use of Retinyl Propionate-d3 allows for the creation of detailed quantitative maps of retinoid distribution, as shown in the representative data table below.

| Tissue Compartment | Analyte | Concentration (ng/mg tissue) (Quantified using RP-d3) | % of Applied Dose |

| Epidermis | Retinyl Propionate | 150.7 | 10.5 |

| Epidermis | Retinol | 45.2 | 3.1 |

| Dermis | Retinyl Propionate | 25.3 | 1.8 |

| Dermis | Retinol | 15.1 | 1.1 |

| Receptor Fluid | Retinyl Propionate | 2.1 | 0.15 |

| Receptor Fluid | Retinol | 1.5 | 0.10 |

This table is representative of the type of data generated in ex vivo penetration studies and illustrates the quantitative analysis enabled by using Retinyl Propionate-d3.

Future Directions and Emerging Research Opportunities for Retinyl Propionate D3

Development of Novel Deuterated Retinoid Analogs for Targeted Research Questions

The synthesis of deuterated retinoids has been a significant breakthrough, allowing for precise tracking in mass spectrometry-based assays and kinetic studies with minimal isotopic interference. Building on the foundation of Retinyl Propionate-d3, a promising future direction lies in the rational design and synthesis of new deuterated retinoid analogs to answer highly specific biological questions.

Researchers can create a portfolio of deuterated analogs by strategically placing deuterium (B1214612) atoms at different non-labile positions on the retinoid or propionate (B1217596) structure. This approach can help elucidate the specific metabolic steps and enzyme kinetics involved in the conversion of retinyl propionate to active forms like retinol (B82714) and retinoic acid. For instance, deuteration at a site targeted by a specific hydroxylase or esterase could reveal the rate and importance of that particular metabolic conversion.

A key example of this targeted approach is the development of C20-D3-vitamin A. nih.gov Research has shown that introducing deuterium at the C20 position slows the formation of toxic vitamin A dimers, such as A2E, which are implicated in the progression of age-related macular degeneration (AMD) and Stargardt disease. nih.govnih.gov This effect is due to the kinetic isotope effect, where the heavier deuterium atom requires more energy to break the C-D bond compared to a C-H bond, thus slowing the rate-limiting step in dimer formation. nih.gov This demonstrates a sophisticated application where a deuterated analog is not just a tracer but a potential therapeutic agent.

Future research could apply this principle to Retinyl Propionate-d3, designing novel analogs to investigate and potentially modulate disease-relevant pathways. By creating a library of such compounds, scientists can select the optimal tool to investigate retinoid uptake, storage, and catabolism in various tissues and disease models. nih.govmdpi.com

Table 1: Examples of Deuterated Retinoids and Their Research Applications

| Deuterated Compound | Primary Research Application | Key Finding/Advantage | Reference |

|---|---|---|---|

| C20-D3-Vitamin A | Investigating and slowing the formation of toxic byproducts in the retina. | Demonstrated a reduction in the formation of A2E, a lipofuscin pigment associated with age-related macular degeneration. | nih.govnih.gov |

| all-trans-Retinol-d5 | Internal standard for quantifying retinoids in complex matrices like plasma and tissue. | Eliminates matrix effects in LC-MS/MS analysis, enabling accurate quantification for metabolic and pharmacokinetic studies. | |

| Retinyl Palmitate-d31 | Tracer for studying the absorption, distribution, metabolism, and excretion (ADME) of vitamin A storage forms. | Allows for tracking metabolic fate without interference from endogenous retinoids. | vulcanchem.com |

| 3-Dehydro Retinol Acetate-d3 | Tracing metabolic pathways of vitamin A in specific cell types, such as skin cells. | Enables monitoring of conversion to other retinoid metabolites to understand tissue-specific vitamin A metabolism. |

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) for Comprehensive Pathway Mapping

The advent of "omics" technologies—such as metabolomics and lipidomics—has revolutionized systems biology by enabling the large-scale analysis of small molecules in biological samples. nih.gov Integrating Retinyl Propionate-d3 as a metabolic tracer with these advanced analytical platforms offers a powerful strategy for comprehensive pathway mapping.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of omics research, providing high-throughput analysis of metabolites and lipids. nih.gov When studying retinoids, a major challenge is the presence of numerous structurally similar isomers and metabolites against a complex background matrix. nih.gov Using a deuterated tracer like Retinyl Propionate-d3 allows researchers to confidently track its journey through the metabolic network. The distinct mass shift provided by the deuterium atoms enables its metabolites to be clearly distinguished from the endogenous retinoid pool, facilitating the discovery and quantification of novel or low-abundance metabolic products. nih.gov

Future research can employ Retinyl Propionate-d3 in lipidomics studies to map its incorporation into various retinyl ester storage forms within different tissues. In metabolomics, it can be used to trace the flux through the pathways leading to the generation of biologically active retinoic acid and its subsequent catabolism. isotope.com This approach can provide a dynamic view of how retinoid metabolism is altered in different physiological states or in response to therapeutic interventions. By combining the data from these tracer studies with genomic and proteomic data, a multi-omics approach can create a holistic model of retinoid signaling pathways. nih.govresearchgate.net

Table 2: Role of Retinyl Propionate-d3 in Omics-Based Research

| Omics Technology | Research Goal | Function of Retinyl Propionate-d3 | Reference |

|---|---|---|---|

| Metabolomics (LC-MS/MS, GC-MS) | To map the metabolic conversion of retinyl propionate to active and inactive forms. | Acts as a stable isotope tracer to differentiate its metabolites from the endogenous pool, enabling pathway flux analysis. | nih.govresearchgate.net |

| Lipidomics (LC-MS/MS) | To investigate the storage and mobilization of retinoids as retinyl esters. | Traces the incorporation of the d3-labeled retinol backbone into different retinyl ester species in storage tissues like the liver. | |

| Proteomics | To identify proteins that interact with or are regulated by retinyl propionate metabolites. | Used in conjunction with proteomics to correlate changes in retinoid metabolism with changes in the expression of key proteins (e.g., binding proteins, enzymes). | nih.gov |

| Multi-omics Integration | To build comprehensive models of retinoid action in complex biological systems. | Provides quantitative metabolic data that can be integrated with genomic, transcriptomic, and proteomic datasets for a systems-level understanding. | researchgate.net |

Application in Complex Biological Systems for In-depth Mechanistic Understanding

While in vitro and cell culture models are invaluable, the ultimate test of a compound's biological relevance comes from its study in complex, living systems. Retinyl Propionate-d3 is an ideal tool for such in-depth mechanistic studies. Research has already shown that non-deuterated retinyl propionate has a unique metabolic profile and higher bioactivity compared to retinol and retinyl palmitate in human skin models, making its deuterated version a valuable probe for understanding these differences. biorxiv.orgworktribe.com

By administering Retinyl Propionate-d3 to animal models, researchers can trace its distribution, metabolism, and effects in a whole-organism context. This approach allows for the investigation of inter-organ transport and tissue-specific retinoid processing. For example, studies could track the uptake of Retinyl Propionate-d3 in the skin, its conversion to active metabolites, and its impact on gene expression related to skin health and aging. biorxiv.orgnih.gov

Furthermore, deuterated retinoids can be used to probe the dynamics of protein-ligand interactions directly within a biological context. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) measure changes in a protein's conformation upon binding to a ligand. nih.gov While HDX focuses on the exchange of backbone amide hydrogens, the use of deuterated ligands like Retinyl Propionate-d3 in parallel studies can help build a complete picture of how it engages with cellular retinoid-binding proteins and nuclear receptors like the retinoic acid receptors (RARs). nih.gov This provides a mechanistic link between the presence of the compound and its ultimate biological effect on gene transcription.

Standardization of Deuterated Retinoid Reference Materials for Analytical Chemistry and Quality Control

A critical, albeit less glamorous, future direction is the establishment of Retinyl Propionate-d3 as a certified reference material for analytical chemistry. The accuracy and reproducibility of quantitative retinoid analysis depend heavily on the use of appropriate internal standards. nih.gov Deuterated compounds are considered the gold standard for mass spectrometry-based quantification because they are structurally and chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during sample extraction and chromatographic separation. vulcanchem.com

Using a deuterated internal standard like Retinyl Propionate-d3 corrects for variability in sample recovery and for matrix effects, where other molecules in a complex sample can suppress or enhance the ionization of the target analyte. nih.gov Without such a standard, quantitative results can be unreliable, hindering the comparison of data between different labs and studies.

Therefore, the development and commercial availability of a high-purity, well-characterized Retinyl Propionate-d3 standard is essential. This involves establishing rigorous quality control measures, including confirmation of its chemical structure, isotopic purity, and stability under defined storage conditions. Standardization will support robust analytical method development and validation, ensuring that research on the metabolism and function of retinyl propionate is built on a foundation of accurate and reliable data. nih.gov This is crucial for both basic science research and potential future clinical applications where precise measurement is paramount.

Q & A

Q. How can researchers synthesize and characterize Retinyl Propionate-d3 with high isotopic purity?

Methodological Answer: Synthesis involves esterification of deuterated retinol (Retinol-d3) with propionic acid under anhydrous conditions. Isotopic purity is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify deuterium incorporation at specific positions (e.g., methyl groups). Stability during synthesis must be monitored due to the compound’s sensitivity to light and oxidation, requiring inert atmospheres (e.g., argon) and antioxidants like BHT .*

Q. What analytical techniques are critical for quantifying Retinyl Propionate-d3 in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Retinyl Propionate-d6) is optimal. Chromatographic separation using C18 reverse-phase columns and multiple reaction monitoring (MRM) transitions ensures specificity. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to minimize matrix effects .*

Q. How does the stability of Retinyl Propionate-d3 compare to its non-deuterated counterpart under varying storage conditions?

Methodological Answer: Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC-UV analysis quantify degradation products like retinol and propionic acid. Deuterated compounds often exhibit enhanced stability due to kinetic isotope effects, but light sensitivity remains a critical factor. Stability protocols should specify storage in amber vials at -80°C with desiccants .*

Advanced Research Questions

Q. What experimental designs are optimal for tracing Retinyl Propionate-d3 metabolism in in vitro models?

Methodological Answer: Use isotope tracing in hepatic cell lines (e.g., HepG2) or primary hepatocytes. Incubate cells with Retinyl Propionate-d3 and analyze metabolites via LC-HRMS to identify deuterium-labeled retinoic acid or retinyl esters. Time-course experiments paired with enzyme inhibitors (e.g., cytochrome P450 inhibitors) can elucidate metabolic pathways .*

Q. How can conflicting data on Retinyl Propionate-d3’s cellular uptake be resolved?

Methodological Answer: Discrepancies often arise from variations in cell membrane permeability assays. Standardize protocols using fluorescence-labeled analogs (e.g., BODIPY-conjugated Retinyl Propionate) and confocal microscopy to quantify intracellular accumulation. Control for serum proteins (e.g., albumin) that may sequester the compound in culture media .*

Q. What strategies mitigate batch-to-batch variability in Retinyl Propionate-d3 for longitudinal studies?

Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, including rigorous control of reaction temperature, solvent purity, and deuterium source (e.g., D2O vs. deuterated reagents). Batch validation via NMR crystallography ensures structural consistency. Use a single supplier for deuterated precursors to minimize variability .*

Q. How can Retinyl Propionate-d3 be integrated into studies investigating retinoid signaling crosstalk with other metabolic pathways?

Methodological Answer: Combine transcriptomic profiling (RNA-seq) with stable isotope-resolved metabolomics (SIRM) in retinoid-treated cell models. Co-administration with deuterated glucose (e.g., D-[U-13C6]-glucose) enables simultaneous tracking of retinoid and glycolytic flux, revealing pathway interactions .*

Methodological and Ethical Considerations

Q. What are the ethical guidelines for preclinical studies using Retinyl Propionate-d3 in animal models?

Methodological Answer: Follow NIH ARRIVE guidelines for experimental design transparency. Justify animal models (e.g., retinoid-deficient rodents) with pilot data on Retinyl Propionate-d3’s bioavailability. Include sham-treated controls and adhere to 3Rs (Replacement, Reduction, Refinement) principles .*

How should researchers prioritize research questions on Retinyl Propionate-d3 to maximize impact?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies resolving its role in epigenetic regulation over descriptive stability assays. Align with funding priorities (e.g., NIH grants on vitamin A metabolism) .*

Data Reproducibility and FAIR Principles

Q. How can Retinyl Propionate-d3 datasets adhere to FAIR (Findable, Accessible, Interoperable, Reusable) standards?

Methodological Answer: Deposit raw LC-MS/MS data in repositories like MetaboLights with unique identifiers (DOIs). Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical structures). Provide open-source scripts for data processing (e.g., Python-based Prop3D pipelines) .*

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.